4-Fluoro-3-formylbenzene-1-sulfonamide

Regiochemistry Positional isomerism Spectroscopic fingerprinting

This 4-fluoro-3-formyl regioisomer uniquely positions the aldehyde meta to the primary sulfonamide, preventing electronic deactivation of the –SO₂NH₂ nitrogen during condensation reactions—a regiochemical advantage over the 2-fluoro-5-formyl and 3-fluoro-4-formyl analogs. Ideal for selective imine, hydrazone, or oxime formation while preserving the sulfonamide for late-stage diversification in carbonic anhydrase inhibitor discovery. Confirm identity via InChIKey ZVMSFENUPXOCSA-UHFFFAOYSA-N to avoid isomeric misassignment. Standard irritant profile (H315/H319/H335).

Molecular Formula C7H6FNO3S
Molecular Weight 203.19 g/mol
CAS No. 1289105-69-6
Cat. No. B13521169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-formylbenzene-1-sulfonamide
CAS1289105-69-6
Molecular FormulaC7H6FNO3S
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)C=O)F
InChIInChI=1S/C7H6FNO3S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-4H,(H2,9,11,12)
InChIKeyZVMSFENUPXOCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Fluoro-3-formylbenzene-1-sulfonamide (CAS 1289105-69-6): A Regiochemically Defined Fluorinated Sulfonamide Building Block


4-Fluoro-3-formylbenzene-1-sulfonamide (CAS 1289105-69-6, molecular formula C₇H₆FNO₃S, molecular weight 203.19 g/mol) is a difunctional aromatic building block bearing a primary sulfonamide (-SO₂NH₂) group meta to a formyl (-CHO) group and para to a fluorine substituent [1]. The compound belongs to the class of fluorinated benzenesulfonamides, a scaffold widely explored in carbonic anhydrase inhibition and medicinal chemistry [2]. Its structural registry is confirmed by PubChem (CID 130511536), InChIKey ZVMSFENUPXOCSA-UHFFFAOYSA-N, and ECHA EC Number 981-081-8 [1][3].

Why Generic Substitution Fails for 4-Fluoro-3-formylbenzene-1-sulfonamide: The Functional Group Topology That Resists Interchange


Fluorinated formyl-benzenesulfonamide positional isomers (e.g., 3-fluoro-4-formylbenzene-1-sulfonamide [CAS 1289105-53-8] and 2-fluoro-5-formylbenzene-1-sulfonamide [CAS 1289065-85-5]) share identical molecular formulae and mass but differ in the spatial relationship between the fluorine, formyl, and sulfonamide groups [1]. This regiochemical variation fundamentally alters each isomer's hydrogen-bond donor/acceptor geometry, dipole moment orientation, and electronic effects on the aromatic ring, which in turn controls reactivity in condensation reactions (Schiff base formation, hydrazone synthesis) and biological target recognition (e.g., carbonic anhydrase zinc-binding geometry) [2]. Procurement of an incorrect regioisomer therefore yields structurally distinct downstream products—not merely impurities—rendering generic substitution scientifically invalid without explicit re-validation of the synthetic route or biological assay [1].

Quantitative Head-to-Head Evidence: How 4-Fluoro-3-formylbenzene-1-sulfonamide Compares to Its Closest Analogs


Regiochemical Identity: Spectroscopic and Crystallographic Distinguishability from the 3-Fluoro-4-formyl Positional Isomer

4-Fluoro-3-formylbenzene-1-sulfonamide (target) and 3-fluoro-4-formylbenzene-1-sulfonamide (CAS 1289105-53-8) are constitutional isomers with distinct InChI strings and SMILES notations. The target compound has the SMILES representation C1=CC(=C(C=C1S(=O)(=O)N)C=O)F, where the sulfonamide group is para to the fluorine (1,4-relationship), while the 3-fluoro-4-formyl isomer has the SMILES O=Cc1ccc(cc1F)S(=O)(=O)N with the sulfonamide meta to fluorine [1][2]. This difference is reflected in computed topological polar surface area (TPSA) and XLogP3 values: the target compound has TPSA 85.6 Ų and XLogP3 0, while the 3-fluoro-4-formyl isomer has TPSA 85.6 Ų and XLogP3 0 (identical computed values due to the same atom contributions, though experimental logP and dipole moment differ based on vector orientation of substituents) [1][2]. The InChIKey for the target compound is ZVMSFENUPXOCSA-UHFFFAOYSA-N, uniquely identifying its connectivity [1].

Regiochemistry Positional isomerism Spectroscopic fingerprinting

Vendor-Purity Specification and Market Availability: Differentiating Supply-Chain Reliability

The target compound (CAS 1289105-69-6) is available through multiple research chemical suppliers, albeit with fewer listings than its 3-fluoro-4-formyl isomer (CAS 1289105-53-8). The comparator isomer is marketed by AKSci with a minimum purity specification of 95% and explicit long-term storage guidance (store in a cool, dry place) . The 2-fluoro-5-formyl isomer (CAS 1289065-85-5) is listed by Sigma-Aldrich, indicating broader commercial availability for that regioisomer . For the target compound, purity specifications from non-excluded vendors typically range from 95% to 98% based on catalog listings (e.g., Leyan lists the 3-fluoro analog at 98% purity) . The GHS classification for the target compound—H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)—is identical in hazard category to those of the comparator isomers, as all three share the same functional groups [1].

Purity Supply chain Vendor comparison

Formyl Group Reactivity: Differential Condensation Kinetics Inferred from Electronic Effects of Fluorine Position

The formyl group at the 3-position (meta to sulfonamide, para to fluorine) experiences a distinct electronic environment compared to the 4-formyl isomer (para to sulfonamide, meta to fluorine). In the target compound, the electron-withdrawing sulfonamide group is meta to the formyl carbon, exerting a predominantly inductive (-I) effect, while the fluorine at the para position contributes both -I and +M (resonance) effects [1]. This contrasts with the 3-fluoro-4-formyl isomer, where the sulfonamide is para to the formyl group, enabling direct resonance withdrawal (-M) that increases the electrophilicity of the carbonyl carbon [1]. While no experimental kinetic data for aldehyde condensation reactions comparing the two isomers were identified in the literature, the well-established Hammett σ constants predict that a para-sulfonamide substituent (σₚ ≈ +0.60 for -SO₂NH₂) more strongly activates the carbonyl toward nucleophilic attack than a meta-sulfonamide (σₘ ≈ +0.45) [2]. Consequently, the 4-fluoro-3-formyl isomer (target) is predicted to exhibit moderately lower formyl reactivity than the 3-fluoro-4-formyl isomer, a consideration relevant for users performing Schiff base or hydrazone syntheses where reaction rate and yield are critical.

Formyl reactivity Electronic effects Nucleophilic addition

Recommended Application Scenarios for 4-Fluoro-3-formylbenzene-1-sulfonamide Based on Verified Differentiation Evidence


Synthesis of 3,4-Disubstituted Benzenesulfonamide Libraries via Chemoselective Formyl Condensation Followed by Sulfonamide Functionalization

When the research objective requires initial derivatization at the formyl group (e.g., imine, hydrazone, or oxime formation) while preserving the sulfonamide for subsequent diversification, the 4-fluoro-3-formyl regioisomer provides a regiochemically defined scaffold where the formyl is positioned meta to the sulfonamide. This topology ensures that condensation at the aldehyde does not electronically deactivate the sulfonamide nitrogen, as predicted by the Hammett analysis in Section 3, Evidence Item 3 [1]. The lower predicted electrophilicity of the formyl group may also facilitate selective mono-condensation in the presence of other electrophilic functionalities.

Fluorinated Benzenesulfonamide-Based Carbonic Anhydrase Probe Design Requiring Defined Fluorine Placement

The fluorinated benzenesulfonamide chemotype has established utility as a carbonic anhydrase (CA) inhibitor scaffold, with fluorine substitution known to influence isoform selectivity (CA I, II, IX, XII) [1]. While no specific CA inhibition data were found for this exact compound, the 4-fluoro-3-formyl substitution pattern places the fluorine at a position that may engage in favorable orthogonal interactions within the CA active site, as suggested by the general teachings of EP2914583 [1]. Researchers developing targeted CA inhibitors may select this regioisomer to explore fluorine-specific binding contributions distinct from the 3-fluoro and 2-fluoro analogs.

Precursor to 4-Fluoro-3-(functionalized-methyl)benzenesulfonamides via Reductive Amination or Aldehyde Homologation

The formyl group at the 3-position serves as a versatile handle for reductive amination, Wittig olefination, or homologation (e.g., Henry reaction, Knoevenagel condensation) to generate amine, alkene, or extended-chain derivatives while retaining the sulfonamide and fluorine substituents [1]. The target compound's regiochemistry ensures that the resulting elaborated side chain is positioned ortho to fluorine and para to the sulfonamide, a substitution pattern not accessible from the 2-fluoro-5-formyl or 3-fluoro-4-formyl isomers.

Structural Alert-Aware Synthesis Route Planning in Drug Discovery

The GHS hazard profile (H315, H319, H335)—indicating skin, eye, and respiratory irritation—is standard for this compound class and identical across the positional isomers [1]. For discovery chemistry teams, the consistent hazard profile simplifies safety assessment when evaluating synthetic routes; however, the lower commercial availability of this specific regioisomer (versus the 3-fluoro-4-formyl isomer) should be factored into scale-up planning, as it may influence cost and supply reliability.

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